
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Overview
Description
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran is an organic compound that features a bromophenyl group attached to a dihydropyran ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran typically involves the reaction of 4-bromobenzaldehyde with dihydropyran in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dihydropyran ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The dihydropyran ring can be oxidized to form corresponding lactones or reduced to form tetrahydropyran derivatives.
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halo derivatives of the original compound.
Oxidation: Products include lactones or carboxylic acids.
Reduction: Products include tetrahydropyran derivatives.
Substitution: Products include azido, amino, or thio derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyran ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound also contains a bromophenyl group but differs in its overall structure and properties.
4-Bromophenylacetic acid: This compound has a bromophenyl group attached to an acetic acid moiety, making it structurally different but functionally similar in some reactions.
4-Bromophenol: This compound features a bromophenyl group attached to a hydroxyl group, offering different reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran is unique due to its combination of an aromatic bromophenyl group and a heterocyclic dihydropyran ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(4-bromophenyl)-3,6-dihydro-2H-pyran is a member of the pyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential as an antioxidant.
Chemical Structure and Synthesis
This compound is characterized by a bromophenyl substituent at the 2-position of the pyran ring. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, which can be optimized for yield and purity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyran derivatives. For instance, derivatives containing phenylthio and bromo substituents have shown significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives indicate that structural modifications can enhance antibacterial efficacy.
Table 1: Antimicrobial Activity of Pyran Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
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This compound | TBD | Staphylococcus aureus |
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 0.75 | Streptococcus sp. |
2-[4-(bromophenyl)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | TBD | Bacillus subtilis |
Note: TBD indicates that specific MIC values for this compound are yet to be determined in the literature.
The antimicrobial activity is often attributed to the presence of the alpha,beta-enone system in these compounds, which plays a crucial role in their interaction with bacterial cell membranes.
Anticancer Activity
Research has also indicated that pyran derivatives exhibit anticancer properties. In vitro studies have demonstrated that certain pyran compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study evaluating the effects of this compound on cancer cells revealed significant cytotoxicity against MCF-7 cells. The compound's IC50 value was found to be lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This was assessed using DPPH radical scavenging assays, where it demonstrated significant free radical scavenging ability.
Table 2: Antioxidant Activity Comparison
Compound | Scavenging Activity (%) at 200 µg/mL |
---|---|
Ascorbic Acid | 90% |
This compound | 80% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-3,6-dihydro-2H-pyran, and how do reaction conditions influence yield?
Methodological Answer: A one-pot synthesis method under mild conditions (e.g., using DMSO as a solvent and aryl aldehydes) achieves high efficiency for 3,6-dihydro-2H-pyran derivatives. Key variables include temperature (ambient to 80°C), solvent polarity, and catalyst selection (e.g., Brønsted acids). For example, 2-(4-bromophenyl)-4-phenyl-3,6-dihydro-2H-pyran was synthesized with >80% yield using Pd catalysis and characterized via H/C NMR (δ 7.51–2.66 ppm for aromatic and dihydropyran protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Assign diastereotopic protons (e.g., δ 4.64–4.44 ppm for dihydropyran CH groups) .
- X-ray crystallography : Resolve stereochemistry (e.g., C41H42O7 derivatives with 95% purity show planar deviations <0.2 Å) .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS-APCI for m/z 286.1355) .
Q. What are the common reactivity patterns of the dihydropyran ring in this compound?
Methodological Answer: The dihydropyran ring undergoes:
- Electrophilic substitution : Bromine or nitro groups can be introduced at the 4-position via Friedel-Crafts-like reactions .
- Ring-opening reactions : Acidic conditions cleave the ether linkage, forming aldehydes or ketones .
Advanced Research Questions
Q. How do Brønsted acids mediate regioselective functionalization of the dihydropyran core?
Methodological Answer: Brønsted acids (e.g., triflic acid) promote α-alkenylation by stabilizing carbocation intermediates. For example, styryl groups are introduced at the 6-position of 3,6-dihydro-2H-pyran derivatives with >90% regioselectivity. Mechanistic studies (via H NMR kinetics) show protonation at the oxygen atom precedes nucleophilic attack .
Q. How can researchers resolve contradictions in reported biological activities of dihydropyran derivatives?
Methodological Answer: Contradictions arise from:
- Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 4-bromo) alter HMG-CoA reductase inhibition (IC varies from 1 nM to >100 nM) .
- Assay conditions : Use standardized enzymatic assays (e.g., NADPH consumption rates) and validate with control compounds like pitavastatin .
Q. What catalytic strategies enable enantioselective synthesis of chiral dihydropyran derivatives?
Methodological Answer:
- Chiral Lewis acids : Pd(OAc) with CsCO and PPh achieves 6π electrocyclic reactions to form 9,10-dihydrophenanthrenes (70–85% ee) .
- Asymmetric organocatalysis : Proline derivatives induce stereocontrol during Diels-Alder reactions .
Q. Data-Driven Analysis
Table 1: Comparison of Synthetic Methods for 3,6-Dihydro-2H-pyran Derivatives
Table 2: Biological Activity of Selected Dihydropyran Derivatives
Q. Key Methodological Recommendations
- Synthetic Optimization : Screen solvents (THF vs. DMF) to balance reactivity and stability of the dihydropyran ring .
- Data Validation : Cross-reference NMR assignments with X-ray structures to avoid misassignment of diastereotopic protons .
- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm target engagement .
Properties
IUPAC Name |
2-(4-bromophenyl)-3,6-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBBSBAKBTDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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